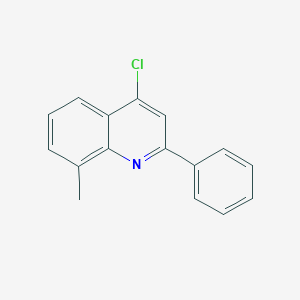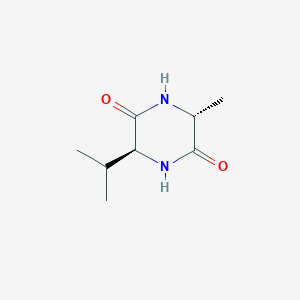
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-: is a small organic molecule with a molecular weight of 170.21 g/mol. It is a cyclic amine with a heterocyclic ring structure consisting of two nitrogen atoms and a carbon atom. This compound has been extensively studied in the fields of medicinal chemistry and biochemistry due to its various applications in scientific research.
Preparation Methods
The synthesis of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- can be achieved by a two-step process. The first step involves the preparation of the starting material, 2,5-diaminopyridine, which can be accomplished by the reaction of 1,3-dicyano-2-propanol with aqueous ammonia, followed by the addition of hydrochloric acid. The second step involves the condensation of 2,5-diaminopyridine with formaldehyde in the presence of a catalyst, such as piperidine, to yield the desired compound.
Chemical Reactions Analysis
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include sodium hydride in dimethylformamide, lithium hexamethyldisilazide in tetrahydrofuran, and ceric ammonium nitrate in acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been widely used in scientific research as a potential drug target for the treatment of various diseases. It has been studied for its ability to modulate the activity of the immune system, act as an anti-inflammatory agent, and inhibit the growth of cancer cells.
Mechanism of Action
The primary targets of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- are currently unknown. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in immune modulation, inflammation, and cell growth inhibition.
Comparison with Similar Compounds
Similar compounds to 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- include other piperazinedione derivatives such as 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6R)- and 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3S,6S)-. These compounds share similar structural features but differ in their stereochemistry, which can influence their biological activity and applications.
Properties
IUPAC Name |
(3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLDMMKUTCCBSM-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


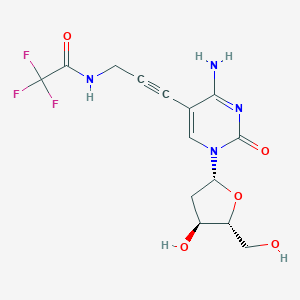

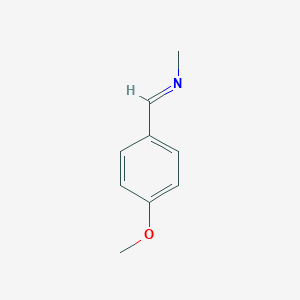
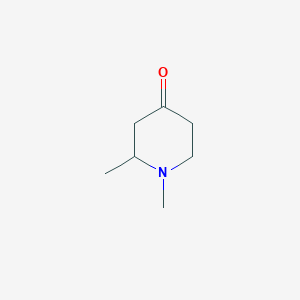

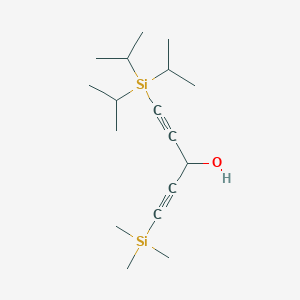

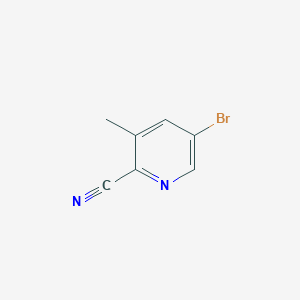
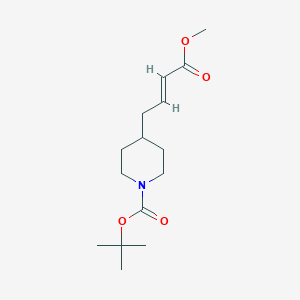
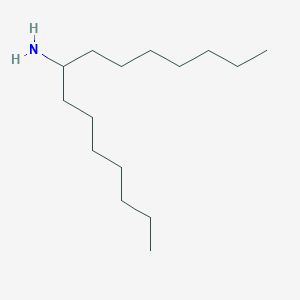
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
